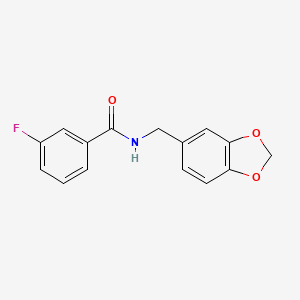

N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO3/c16-12-3-1-2-11(7-12)15(18)17-8-10-4-5-13-14(6-10)20-9-19-13/h1-7H,8-9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAUDFBIQJFVFFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies

Established Synthetic Routes to N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzamide and Analogs

The synthesis of this compound and its analogs primarily relies on the formation of a stable amide bond between a carboxylic acid and an amine.

Classical Amide Bond Formation Techniques

The most common and well-established method for synthesizing this compound is the coupling of 3-fluorobenzoic acid with piperonylamine (B131076) (1,3-benzodioxol-5-ylmethanamine). This transformation can be achieved through several classical techniques:

Acyl Chloride Method: 3-Fluorobenzoic acid is first converted to the more reactive 3-fluorobenzoyl chloride, typically using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with piperonylamine in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid byproduct.

Carbodiimide-Mediated Coupling: This is a widely used method that involves the activation of the carboxylic acid with a carbodiimide (B86325) reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). thermofisher.com These reagents facilitate the formation of an O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. thermofisher.com To improve reaction rates and suppress side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are often employed. thermofisher.comluxembourg-bio.com

A typical reaction scheme is presented below:

Fictional representation of a plausible synthetic route.

Optimization of Synthetic Yields and Purity for Research Applications

For research applications requiring high purity, the optimization of reaction conditions is crucial. Key parameters that are often fine-tuned include:

Solvent: Aprotic solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF) are commonly used. The choice of solvent can influence reactant solubility and reaction kinetics.

Temperature: Amide coupling reactions are often performed at room temperature, but cooling or heating may be necessary to control the reaction rate and minimize side product formation.

Stoichiometry of Reagents: The molar ratio of the coupling reagents, additives, and base relative to the carboxylic acid and amine can significantly impact the yield and purity of the final product.

Purification Methods: Purification of the crude product is typically achieved through techniques such as recrystallization or column chromatography on silica (B1680970) gel to remove unreacted starting materials and byproducts.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Coupling Reagent | DCC | EDC/HOBt | HATU |

| Solvent | DCM | DMF | THF |

| Temperature | 0 °C to RT | RT | RT |

| Base | Triethylamine | DIPEA | N-Methylmorpholine |

| Typical Yield | 75-85% | 80-95% | >90% |

This is an interactive data table based on general knowledge of amide coupling reactions and does not represent specific experimental results for this compound.

Design and Synthesis of Structurally Related this compound Analogs

The synthesis of analogs is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR) and to develop research probes.

Rational Design of Scaffold Modifications for Research Probes

The this compound scaffold can be rationally modified to create probes for various research applications, such as fluorescent imaging. For instance, a fluorescent tag could be incorporated into the molecule. The design of such probes often involves computational modeling to predict the effects of structural changes on the molecule's properties.

Diversification through Substituent Variation on Aromatic and Heterocyclic Moieties

A common strategy for creating a library of analogs is to vary the substituents on the aromatic rings. For the this compound scaffold, this can involve:

Modification of the 3-fluorobenzoyl moiety: A variety of substituted benzoic acids can be used in the coupling reaction to introduce different functional groups (e.g., chloro, bromo, nitro, methoxy) at various positions on the phenyl ring.

Modification of the piperonylamine moiety: While less common, modifications to the 1,3-benzodioxole (B145889) ring can also be explored.

| Analog Type | Modification | Rationale |

| Benzoyl Moiety Analogs | Introduction of electron-donating or -withdrawing groups | To probe electronic effects on biological activity or physicochemical properties. |

| Benzoyl Moiety Analogs | Replacement of the phenyl ring with a heterocycle | To explore different spatial arrangements and potential new interactions with biological targets. |

| Piperonyl Moiety Analogs | Alteration of the dioxole ring | To investigate the importance of this specific moiety for the compound's properties. |

This is an interactive data table illustrating potential diversification strategies.

Advanced Synthetic Techniques Applicable to Benzamide (B126) Scaffolds in Academic Settings

Beyond classical methods, several advanced synthetic techniques are applicable for the synthesis of benzamides in academic research:

Palladium-Catalyzed Carbonylation: This method involves the palladium-catalyzed coupling of an aryl halide, carbon monoxide, and an amine. rsc.orgsemanticscholar.orgacs.org This approach allows for the formation of the benzamide in a single step from readily available starting materials.

Direct Amidation of Carboxylic Acids: Catalytic methods for the direct formation of amides from carboxylic acids and amines without the need for stoichiometric activating agents are an area of active research. rsc.org These methods are often more atom-economical and environmentally friendly. Catalysts based on boron, zirconium, or other metals have been developed for this purpose. acs.org

Enzymatic Synthesis: Biocatalytic methods using enzymes like lipases can also be employed for amide bond formation under mild conditions.

These advanced techniques offer alternative and often more efficient routes to benzamide scaffolds, contributing to the development of novel compounds for research.

Catalytic Approaches for Enhanced Selectivity

The synthesis of amides from carboxylic acids and amines often requires activation of the carboxylic acid, a process that can lead to side reactions and the formation of impurities. catalyticamidation.info Direct catalytic amidation, where water is the only byproduct, represents a more atom-economical and selective approach. catalyticamidation.infodurham.ac.uk Various catalytic systems have been developed to facilitate this transformation with high selectivity for molecules structurally analogous to this compound.

Boron-Based Catalysis:

Boric acid and its derivatives, particularly arylboronic acids, have emerged as highly effective catalysts for direct amidation. thieme-connect.comresearchgate.net These catalysts are attractive due to their low cost, low toxicity, and operational simplicity. thieme-connect.com The mechanism is believed to involve the formation of an acylborate intermediate, which activates the carboxylic acid towards nucleophilic attack by the amine. nih.gov This process occurs under relatively mild conditions and often involves the azeotropic removal of water to drive the reaction to completion. acs.org

Research has shown that boronic acids with electron-withdrawing groups can be particularly efficient catalysts. acs.org Furthermore, boric acid-catalyzed amidation displays excellent chemoselectivity. For instance, in molecules containing both primary and secondary amine functionalities, the reaction occurs preferentially at the primary amine. orgsyn.org This selectivity is crucial for complex syntheses where protecting groups might otherwise be required. The use of solid-supported boronic acid catalysts also facilitates catalyst recovery and reuse, adding to the process's efficiency. durham.ac.uk

Biocatalysis:

Enzymatic catalysis offers a highly selective and sustainable route to amide bond formation. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are capable of catalyzing the direct amidation of carboxylic acids and amines with exceptional selectivity and under very mild reaction conditions (e.g., temperatures around 60 °C). nih.gov This method avoids the need for activating agents and often proceeds with high conversion and yield, generating a very pure product that may not require extensive purification. nih.gov The high degree of selectivity inherent to enzymatic reactions minimizes the formation of byproducts, a significant advantage over many traditional chemical methods.

| Catalyst System | Typical Reactants | Typical Conditions | Key Selectivity/Efficiency Advantages |

| Boric Acid | Carboxylic Acids + Amines | Toluene, reflux with Dean-Stark trap | Excellent chemoselectivity for primary amines; avoids stoichiometric activators; low cost. acs.orgorgsyn.org |

| Arylboronic Acids | Carboxylic Acids + Amines | Toluene or other inert solvents, reflux | High catalytic activity, especially with electron-withdrawing groups; good substrate scope. researchgate.netacs.org |

| Candida antarctica lipase B (CALB) | Carboxylic Acids + Amines | Green solvents (e.g., CPME), ~60°C | High conversion and yields under mild conditions; minimal purification needed; excellent chemo- and regioselectivity. nih.gov |

Green Chemistry Principles in the Synthesis of this compound Derivatives

The application of green chemistry principles to the synthesis of pharmacologically relevant molecules like this compound is a high priority in the chemical industry. mdpi.com The focus is on minimizing environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. wjpmr.com

Catalysis and Atom Economy:

One of the core principles of green chemistry is the use of catalytic reagents in preference to stoichiometric ones. walisongo.ac.id The direct catalytic amidation methods discussed previously are prime examples of this principle in action. Traditional amide synthesis often employs coupling reagents like carbodiimides (e.g., EDC) or uronium salts (e.g., HATU), which are used in stoichiometric amounts and generate significant chemical waste. catalyticamidation.infowalisongo.ac.id In contrast, catalytic methods that produce only water as a byproduct dramatically improve the atom economy and reduce the process mass intensity (PMI) of the synthesis. walisongo.ac.id Boric acid, in particular, is noted as an inexpensive and green catalyst for this purpose. thieme-connect.com

Safer Solvents and Reaction Media:

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Many conventional amide bond formations utilize hazardous dipolar aprotic solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and chlorinated solvents such as dichloromethane (DCM). rsc.orgrsc.org These solvents pose significant environmental and health risks. acs.org

Green chemistry research has identified several bio-based and safer alternatives for amide synthesis. bohrium.com Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from levulinic acid, and cyclopentyl methyl ether (CPME) have been successfully used as replacements for hazardous solvents in both standard and enzymatic amidation reactions. nih.govrsc.org Other innovative media include Cyrene, a bio-based solvent derived from cellulose, and even water, which can be an effective medium for certain amide-forming reactions, particularly with micellar catalysis. rsc.orgacs.org

| Traditional Solvent | Associated Hazards | Greener Alternative(s) | Source/Key Benefit |

| Dichloromethane (DCM) | Suspected carcinogen, volatile organic compound (VOC) | 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based, lower toxicity. rsc.org |

| N,N-Dimethylformamide (DMF) | Reproductive toxicity, high boiling point | Cyrene, Cyclopentyl methyl ether (CPME) | Bio-based, biodegradable, lower toxicity. nih.govrsc.org |

| N-Methylpyrrolidone (NMP) | Reproductive toxicity, high boiling point | Dimethyl carbonate (DMC), Propylene carbonate | Lower toxicity, favorable environmental profile. rsc.orgbohrium.com |

By integrating these catalytic and green chemistry strategies, the synthesis of this compound and its derivatives can be achieved with greater efficiency, selectivity, and environmental responsibility.

Biological Evaluation in Preclinical Research Models Excluding Human Clinical Data

In Vitro Pharmacological Activity Profiling of N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzamide

No publicly available research data was identified for the in vitro pharmacological profiling of this compound. Consequently, information regarding its receptor binding, enzyme inhibition, and cell-based functional effects is unavailable.

There are no published studies detailing the binding affinity of this compound to any specific biological receptors.

Information on the inhibitory effects of this compound against any enzymes, including data on its potency (e.g., IC50 values), is not available in the scientific literature.

No studies have been published that describe the effects of this compound in non-human cell-based functional assays.

There is no indication from publicly accessible data that this compound has been subjected to high-throughput screening against libraries of diverse biological targets.

In Vivo Efficacy Assessment in Non-Human Animal Models

No in vivo studies in non-human animal models have been published for this compound. As such, there is no information regarding its efficacy in any animal disease models.

Due to the absence of in vivo research, there is no information on the selection and scientific rationale for the use of any animal disease models to evaluate this compound.

Pharmacodynamic Biomarker Evaluation in Animal Studies

No studies detailing the evaluation of pharmacodynamic biomarkers for this compound in animal models have been identified. This includes a lack of data on the compound's modulation of specific molecular targets, downstream signaling pathways, or any other physiological or biochemical markers that would indicate a biological response to the compound in a living organism.

Exploration of Compound Activity in Defined Preclinical Disease States

There is no available research documenting the exploration of this compound's activity in any defined preclinical disease models. Information regarding the compound's potential efficacy in animal models of any disease is not present in the public domain.

Investigation of Polypharmacology and Potential Off-Target Interactions in Preclinical Systems

Investigations into the polypharmacology and potential off-target interactions of this compound in preclinical systems have not been reported in the available literature. This includes a lack of data from screening assays or other methodologies that would identify unintended molecular targets and help to characterize the compound's broader pharmacological profile.

Mechanistic Insights and Target Deconvolution

Elucidation of the Mechanism of Action (MOA) for N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzamide

The specific mechanism of action for this compound has not been detailed in publicly available scientific literature. Elucidating the MOA is a critical step in drug discovery and development, providing a comprehensive understanding of how a compound exerts its effects at a molecular level. This process typically involves a combination of biochemical, cellular, and in vivo studies designed to identify the molecular target(s) and the subsequent physiological responses.

Biochemical Pathway Modulation and Perturbation Analysis

There is currently no specific information available regarding the modulation of biochemical pathways by this compound.

Investigating the impact of a compound on biochemical pathways is fundamental to understanding its mechanism of action. This type of analysis would typically involve treating cells or tissues with the compound and then employing various techniques to observe changes in metabolic and signaling pathways.

Key approaches for this analysis would include:

Transcriptomics: Techniques such as RNA sequencing (RNA-Seq) could be used to analyze changes in gene expression following treatment with the compound. This can provide clues as to which pathways are being activated or inhibited.

Proteomics: Mass spectrometry-based proteomics can identify and quantify changes in the levels of thousands of proteins, offering a direct view of the cellular response to the compound.

Metabolomics: This involves the comprehensive study of metabolites within a biological system. By analyzing the changes in metabolite concentrations, researchers can infer which metabolic pathways are being perturbed by the compound.

Phosphoproteomics: This specialized form of proteomics focuses on identifying and quantifying protein phosphorylation events. Since phosphorylation is a key mechanism for regulating protein function and signaling pathways, this analysis can provide critical insights into the compound's effects on cellular signaling.

Cellular Response Analysis and Phenotypic Characterization

Specific cellular responses and a detailed phenotypic characterization for this compound are not documented in the available scientific literature.

Cellular response analysis aims to understand the physiological and morphological changes that occur in cells upon treatment with a compound. This is often an early step in the drug discovery process and can provide valuable information about the compound's potential therapeutic effects and its mechanism of action.

Methods for cellular response analysis and phenotypic characterization include:

Cell Viability and Proliferation Assays: These assays determine the effect of the compound on cell survival and growth.

High-Content Imaging and Analysis: This automated microscopy technique allows for the quantitative analysis of multiple cellular parameters, such as changes in cell shape, organelle morphology, and the localization of specific proteins.

Flow Cytometry: This technique can be used to analyze various cellular properties, including cell cycle progression, apoptosis (programmed cell death), and the expression of cell surface markers.

Reporter Gene Assays: These assays use a reporter gene (e.g., luciferase or green fluorescent protein) linked to a specific DNA regulatory element to monitor the activity of a particular signaling pathway.

Identification of Primary and Secondary Biological Targets

The primary and secondary biological targets of this compound have not been identified in the public domain. Target identification is a crucial process to understand a compound's efficacy and potential off-target effects.

Chemical Proteomics Approaches (e.g., Affinity-Based Protein Profiling)

There are no published studies employing chemical proteomics to identify the targets of this compound.

Chemical proteomics is a powerful set of techniques used to identify the direct molecular targets of a small molecule within a complex biological sample. magtechjournal.com One common method is affinity-based protein profiling (AfBPP). magtechjournal.commalariaworld.org This approach typically involves chemically modifying the compound of interest to create a "probe" that can be used to "fish out" its binding partners from a cell lysate. malariaworld.orgresearchgate.net

A general workflow for Affinity-Based Protein Profiling would involve:

Probe Synthesis: The compound is modified to include a reactive group (for covalent attachment to the target) and a reporter tag (such as biotin (B1667282) or a fluorescent dye) for detection and enrichment.

Labeling: The probe is incubated with a proteome (e.g., cell lysate or living cells) to allow it to bind to its target proteins.

Enrichment and Identification: The tagged protein-probe complexes are then captured (e.g., using streptavidin beads if the tag is biotin) and separated from the rest of the proteome. The captured proteins are then identified using mass spectrometry.

Genetic Screens for Target Validation and Functional Confirmation

No genetic screens for the target validation and functional confirmation of this compound have been reported.

Genetic screens are a powerful tool for identifying and validating drug targets. nih.gov These methods involve systematically perturbing genes to find those that alter the sensitivity of cells to a compound.

Common genetic screening approaches include:

CRISPR-Cas9 Screens: This technology can be used to create a library of cells, each with a different gene knocked out. By treating this library with the compound, researchers can identify which gene knockouts confer resistance or sensitivity, thus pointing to the compound's target or pathway.

RNA Interference (RNAi) Screens: Similar to CRISPR screens, RNAi can be used to systematically "knock down" the expression of genes to identify those that modulate the cellular response to a compound.

Haploinsufficiency Profiling: This method uses a collection of diploid yeast strains, each with one copy of a single gene deleted. By identifying strains that are hypersensitive to the compound, researchers can infer the drug's target.

Phenotypic Screening and Reverse Pharmacology Strategies for Target Deconvolution

There is no available information on the use of phenotypic screening or reverse pharmacology to deconvolute the targets of this compound.

Phenotypic screening involves testing a library of compounds for their ability to produce a desired change in a cell or organism's phenotype, without prior knowledge of the drug's target. nih.govmdpi.com Once an active compound is identified, the challenging process of "target deconvolution" begins, which aims to identify the molecular target responsible for the observed phenotype.

Reverse pharmacology, in contrast, starts with a known target and screens for compounds that can modulate its activity.

Strategies for target deconvolution following a phenotypic screen include:

Affinity Chromatography: The compound is immobilized on a solid support and used to capture its binding partners from a cell lysate.

Expression Profiling: Analyzing changes in gene or protein expression after treatment with the compound can provide clues about its mechanism and target.

Computational Approaches: Methods such as drug similarity profiling and target prediction algorithms can be used to generate hypotheses about the compound's target based on its chemical structure.

Analysis of this compound Binding Mechanisms

Following a comprehensive review of publicly available scientific literature, databases, and patent records, no specific research detailing the biological targets, mechanism of action, or binding site interactions for the chemical compound this compound could be identified.

Consequently, an analysis of its potential allosteric modulation versus orthosteric binding mechanisms cannot be conducted. Such an analysis is contingent upon foundational data that includes:

Identified Biological Target(s): The specific protein, enzyme, receptor, or ion channel with which the compound interacts.

Binding Affinity Data: Quantitative measurements (e.g., Kᵢ, Kₔ, IC₅₀, EC₅₀) that characterize the strength of the compound's interaction with its target.

Structural Biology Data: X-ray crystallography or cryo-EM studies that resolve the compound's binding site on the target protein.

Pharmacological Assays: Functional studies that characterize the compound as an agonist, antagonist, or modulator and probe its interaction with known orthosteric ligands or allosteric modulators.

Without these prerequisite findings, any discussion of whether this compound binds to a primary, evolutionarily conserved (orthosteric) site or a distinct secondary (allosteric) site would be entirely speculative. The creation of data tables and detailed research findings as requested is not possible due to the absence of empirical data for this specific molecule in the surveyed scientific domain.

Structure Activity Relationship Sar Studies

Impact of the 1,3-Benzodioxole (B145889) Moiety on Biological Activity

The 1,3-benzodioxole group, also known as methylenedioxyphenyl, is a well-established scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds and its ability to modulate metabolic pathways. chemicalbook.comnih.gov Its derivatives have demonstrated a wide array of pharmacological effects, including anti-tumor, anti-hyperlipidemia, and antioxidant activities. chemicalbook.comnajah.edu In the context of SAR, this moiety's influence is determined by its substitution patterns and the nature of its connection to the rest of the molecule.

The substitution pattern on the 1,3-benzodioxole ring is a critical determinant of biological activity. In related benzodioxane-benzamide compounds that act as inhibitors of the bacterial cell division protein FtsZ, the lipophilicity of this scaffold is crucial for proper interaction with the target protein. mdpi.com The introduction of substituents can alter this lipophilicity and introduce new electronic or steric features.

The linker connecting the benzodioxole ring to the pharmacophoric benzamide (B126) core plays a pivotal role in determining the compound's potency and pharmacokinetic properties. Research on analogous benzodioxane-benzamide FtsZ inhibitors has provided significant insights into the importance of the linker's length and composition. mdpi.comnih.gov

A comprehensive SAR study demonstrated that lengthening the linker from a methylenoxy to an ethylenoxy chain resulted in a strong increase in antimicrobial activity. nih.gov This suggests that the linker's length is critical for achieving the optimal distance and orientation between the two main structural moieties, allowing for a better fit within the receptor's binding site. mdpi.com Furthermore, introducing substituents onto the linker can also modulate activity. The addition of a hydroxyl (-OH) group was found to be well-tolerated, slightly affecting antimicrobial activity while providing a valuable anchor for developing prodrugs or other derivatives. nih.govnih.gov In contrast, adding a methyl group to the same position enhanced antimicrobial activity against S. aureus, indicating that both hydrophilic and lipophilic substituents could be tolerated. nih.gov

| Compound Series | Linker Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| Benzodioxane-Benzamides (FZ14 vs. FZ88) | Lengthening from methylenoxy to ethylenoxy | Strongly increased antimicrobial activity | nih.gov |

| Ethylenoxy Linker Derivatives | Addition of a hydroxyl (-OH) group | Slightly affects antimicrobial activity; provides an anchor for prodrugs | nih.govnih.gov |

| Ethylenoxy Linker Derivatives | Addition of a methyl group | Enhanced antimicrobial activity against S. aureus | nih.gov |

Role of the Fluorine Atom on the Benzamide Core

The incorporation of fluorine into pharmaceutical compounds is a widely used strategy to enhance metabolic stability, binding affinity, and other physicochemical properties. researchgate.net On the benzamide core of the target molecule, the fluorine atom's position and inherent electronic properties significantly contribute to its interaction with biological targets.

The position of the fluorine atom on the benzamide ring—ortho, meta, or para—has a profound effect on the molecule's conformation and biological activity. Studies on a grid of fluoro-N-(pyridyl)benzamides revealed that the substituent position significantly influences melting point behavior and solid-state aggregation, more so than the nature of the substituent itself. nih.gov

| Fluorine Position | Observed Effects in Benzamide Analogues | Reference |

|---|---|---|

| Ortho | Can induce conformational variations compared to other isomers. researchgate.net May suppress crystal disorder. acs.org | researchgate.netacs.org |

| Meta | Often isostructural with para-isomers. researchgate.net Position significantly impacts physicochemical properties. nih.gov | nih.govresearchgate.net |

| Para | Often isostructural with meta-isomers. researchgate.net Position significantly impacts physicochemical properties. nih.gov | nih.govresearchgate.net |

Fluorine's high electronegativity and relatively small size introduce unique electronic and steric properties that influence receptor interactions. The strong electron-withdrawing nature of fluorine modifies the electronic distribution of the benzamide ring, affecting its ability to participate in hydrogen bonds and other non-covalent interactions. researchgate.netnih.gov

The substitution of hydrogen with fluorine can lead to a decrease in the binding energy of edge-to-face aromatic interactions, although the specific positioning can sometimes create stabilizing electrostatic interactions between the partially negative fluorine and partially positive hydrogens on a receptor. nih.govresearchgate.net Furthermore, the carbon-fluorine bond can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base in the protein's binding pocket, such as a backbone carbonyl oxygen. nih.govacs.orgdntb.gov.ua The strength and geometry of these halogen bonds are dependent on the molecular scaffold and the local protein environment. acs.org Both steric and electronic factors ultimately dictate how the halogenated ligand stabilizes itself within the receptor's binding site. nih.govrsc.org

Contributions of the Amide Linker and N-Substituent to Compound Activity

The amide linker is a cornerstone of many pharmaceutical structures, providing a rigid and stable connection between different moieties while offering crucial hydrogen bonding capabilities. In N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzamide, the amide group and its N-substituent (the 1,3-benzodioxol-5-ylmethyl group) are integral to the compound's activity.

The amide group itself is an excellent hydrogen bond donor (via the N-H) and acceptor (via the C=O). Computational docking studies of related benzamide inhibitors have shown that this group can form multiple hydrogen bonds with key amino acid residues in a protein's active site, such as Val207, Asn263, and Leu209 in S. aureus FtsZ. mdpi.com These interactions are often essential for anchoring the ligand in the correct orientation for potent inhibitory activity.

Conformational Flexibility and Rotational Barrier Analysis

Due to the partial double bond character of the amide bond, rotation around it is restricted, leading to the existence of cis and trans conformers. In secondary amides like this compound, the trans conformation, where the bulky substituents are on opposite sides of the amide bond, is generally more stable. The energy barrier for rotation around the amide bond in similar molecules has been determined to be significant, typically in the range of 15-20 kcal/mol, leading to distinct and relatively stable conformers at room temperature. acs.org

Rotation around the N-CH₂ bond, connecting the amide nitrogen to the benzodioxole methyl group, and the CH₂-Ar bond (where Ar is the benzodioxole ring) also contributes to the molecule's flexibility. Studies on N-benzylamine derivatives suggest that the torsion angle between the phenyl ring and the C-N bond is typically around 90 degrees. colostate.edu This perpendicular arrangement is likely adopted by the N-(1,3-benzodioxol-5-ylmethyl) moiety as well.

Furthermore, the rotation of the 3-fluorobenzoyl group around the C-C bond connecting it to the amide carbonyl is another key conformational determinant. The presence of the fluorine atom at the meta position can influence the rotational barrier and the preferred orientation of the aromatic ring relative to the amide plane through electronic effects. Computational studies on substituted benzamides have shown that ortho-substituents can dramatically increase the rotational barrier around the Ar-C(O) bond due to steric hindrance. nsf.gov While the meta-fluoro substituent in the title compound exerts a less pronounced steric effect, it can still influence the conformational landscape through dipole-dipole interactions.

A summary of key rotational barriers in related structures is presented in the table below, providing a basis for understanding the conformational dynamics of this compound.

| Rotatable Bond | Compound Class | Typical Rotational Barrier (kcal/mol) | Method |

| Amide (CO-N) | Tertiary Amides | >20 | Computational nsf.gov |

| Amide (CO-N) | N-Benzhydrylformamides | 20-23 | DFT Calculations nih.govmdpi.com |

| Ar-C(O) | ortho-Substituted Benzamides | Increased barrier (up to 19.2) | Computational nsf.gov |

| N-Alkenyl | Tertiary Enamides | <8.0 to 31.0 | Experimental (NMR) acs.org |

Elucidation of Key Hydrogen Bonding and Hydrophobic Interaction Motifs

The interaction of this compound with its biological targets is dictated by a combination of hydrogen bonding and hydrophobic interactions.

Hydrogen Bonding: The amide group is a classic hydrogen bond motif, with the amide proton (N-H) acting as a hydrogen bond donor and the carbonyl oxygen (C=O) serving as a hydrogen bond acceptor. mdpi.comresearchgate.net This allows the molecule to form strong, directional interactions with amino acid residues such as serine, threonine, asparagine, and glutamine within a protein binding pocket. The fluorine atom on the benzoyl ring can also act as a weak hydrogen bond acceptor.

Molecular docking and simulation studies on similar benzamide derivatives have highlighted the importance of these interactions in ligand binding. For instance, studies on N-[(thiophen-3-yl)methyl]benzamides as influenza virus fusion inhibitors showed that the amide carbonyl oxygen forms a crucial hydrogen bond, while the aromatic rings are anchored in a binding cavity through hydrophobic interactions. acs.org

The interplay between the hydrogen bonding capacity of the amide linker and the hydrophobic nature of the terminal aromatic systems is a critical determinant of the biological activity of this class of compounds. The specific substitution pattern on the aromatic rings modulates these interactions, fine-tuning the binding affinity and selectivity.

The table below summarizes the potential interaction motifs for this compound.

| Molecular Feature | Interaction Type | Potential Interacting Partners (in a protein) |

| Amide N-H | Hydrogen Bond Donor | Carbonyl oxygen of peptide backbone, Asp, Glu, Ser, Thr |

| Amide C=O | Hydrogen Bond Acceptor | N-H of peptide backbone, Arg, Lys, His, Asn, Gln |

| 3-Fluorophenyl Ring | Hydrophobic (π-π stacking) | Phe, Tyr, Trp |

| 1,3-Benzodioxole Ring | Hydrophobic (π-π stacking) | Phe, Tyr, Trp |

| Fluorine Atom | Weak Hydrogen Bond Acceptor | Polar hydrogen atoms |

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations of N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzamide with Biological Targets

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.com This technique is critical for understanding drug-receptor interactions. A typical molecular docking study for this compound would involve defining a specific protein target and then using simulation software to predict how the compound might bind to it.

Ligand-Protein Interaction Profiling and Visualization

This step would involve identifying and visualizing the non-covalent interactions (such as hydrogen bonds, hydrophobic interactions, and van der Waals forces) between this compound and the amino acids within the binding site of a target protein. This profiling is essential for understanding the basis of molecular recognition.

Prediction of Binding Modes and Affinities

Docking algorithms calculate the most likely conformation (the "binding mode" or "pose") of the ligand within the protein's active site. Associated with this pose is a scoring function that estimates the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). A lower binding energy typically suggests a more stable and favorable interaction. eajournals.org

Identification of Key Residues for Ligand Recognition

Through the analysis of the binding mode, specific amino acid residues in the protein that form crucial interactions with the ligand can be identified. This information is invaluable for understanding the mechanism of action and for designing more potent and selective molecules in the future.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are used to investigate the electronic structure and properties of molecules. These methods provide fundamental insights into molecular stability, reactivity, and geometry.

Density Functional Theory (DFT) Applications for Molecular Geometry and Energy

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.net For this compound, DFT would be used to calculate its most stable three-dimensional shape (optimized molecular geometry) and its total electronic energy. This provides a foundational understanding of the molecule's physical and chemical properties.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.com The energy and shape of these orbitals are crucial for predicting a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is related to the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net Analysis of these orbitals for this compound would help in predicting its chemical behavior in various reactions.

Electrostatic Potential Mapping and Charge Distribution Analysis

Electrostatic potential (ESP) mapping is a computational method used to visualize the three-dimensional charge distribution of a molecule. youtube.comdeeporigin.com It is crucial for predicting how a molecule will interact with other molecules, including biological targets like proteins or enzymes. deeporigin.comchemrxiv.org The ESP map illustrates regions of positive and negative electrostatic potential, typically color-coded with red indicating electron-rich (negative) areas and blue indicating electron-poor (positive) areas. youtube.com

For this compound, the ESP map would highlight specific regions of interest. The oxygen atoms of the carbonyl group and the 1,3-benzodioxole (B145889) moiety are expected to be the most electron-rich regions, appearing as intense red. These areas are prime sites for electrophilic attack or for forming hydrogen bonds as acceptors. Conversely, the amide proton (N-H) would be the most electron-poor region, shown in blue, making it a likely hydrogen bond donor. The aromatic rings will exhibit a more complex distribution, with the fluorine atom influencing the charge on the adjacent ring system.

Charge distribution analysis, often performed using methods like Mulliken or Natural Bond Orbital (NBO) analysis, quantifies the partial charge on each atom. researchgate.net This provides a numerical basis for the qualitative insights from the ESP map. In a hypothetical NBO analysis of the title compound, the atoms involved in polar bonds would exhibit the largest partial charges.

Table 1: Hypothetical Natural Bond Orbital (NBO) Charge Distribution for Key Atoms in this compound

| Atom | Predicted NBO Charge (a.u.) | Role in Intermolecular Interactions |

|---|---|---|

| Carbonyl Oxygen (C=O) | -0.65 | Hydrogen Bond Acceptor |

| Amide Nitrogen (N-H) | -0.80 | - |

| Amide Hydrogen (N-H) | +0.40 | Hydrogen Bond Donor |

| Fluorine (F) | -0.25 | Modulates local aromatic electronics |

| Benzodioxole Oxygens | -0.55 | Potential Hydrogen Bond Acceptors |

Computational Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules before they are synthesized or to help interpret experimental data. github.iocuny.edu

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. liverpool.ac.uknih.gov By calculating the magnetic shielding tensors for each nucleus, a theoretical spectrum can be generated. For this compound, calculations would predict distinct signals for the protons and carbons in the 3-fluorobenzoyl and 1,3-benzodioxole moieties. For instance, the amide proton is expected to appear at a high chemical shift (downfield), while the methylene (B1212753) protons of the benzodioxole ring would likely appear as a characteristic singlet. mdpi.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Amide (N-H) | ~9.50 | Triplet |

| Aromatic (Fluorobenzamide ring) | 7.50 - 7.90 | Multiplet |

| Aromatic (Benzodioxole ring) | 6.80 - 6.95 | Multiplet |

| Methylene (-O-CH₂-O-) | ~6.00 | Singlet |

| Methylene (-CH₂-NH-) | ~4.40 | Doublet |

IR Spectroscopy: The prediction of infrared (IR) spectra involves calculating the vibrational frequencies of the molecule's bonds. This can help identify key functional groups. For the title compound, prominent predicted peaks would include the N-H stretch (around 3300 cm⁻¹), the C=O (amide I) stretch (around 1660 cm⁻¹), and the C-N stretch and N-H bend (amide II) (around 1550 cm⁻¹). The C-F bond stretch would also be identifiable in the 1100-1000 cm⁻¹ region.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions that give rise to UV-Vis absorption spectra. The calculations for this compound would likely predict strong absorptions in the UV region, corresponding to π→π* transitions within the aromatic systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. archivepp.comigi-global.com This approach is fundamental in drug design for predicting the activity of new compounds. walshmedicalmedia.com

Development of Predictive Statistical Models for Biological Activity

To develop a QSAR model for a series of benzamide (B126) analogs, including this compound, one would first compile a dataset of compounds with experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition). nih.gov For each compound, a set of molecular descriptors (physicochemical, topological, electronic, etc.) is calculated. Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to create an equation that correlates the descriptors with the activity. igi-global.comnih.gov

A hypothetical QSAR model for a set of benzamide derivatives might look like: pIC₅₀ = β₀ + β₁(LogP) + β₂(DipoleMoment) + β₃(SurfaceArea)

The statistical quality of the model is assessed using parameters like the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the Fisher statistic (F-value). nih.govtandfonline.com A robust and predictive model would have high values for r² and q² (typically > 0.6).

Table 3: Example of Statistical Parameters for a Hypothetical QSAR Model of Benzamide Analogs

| Statistical Parameter | Value | Interpretation |

|---|---|---|

| r² (Correlation Coefficient) | 0.85 | Indicates a good fit of the model to the training data. |

| q² (Cross-validated r²) | 0.70 | Indicates good predictive power on new data. |

| F-value | 110 | Indicates the statistical significance of the model. |

| Standard Error | 0.25 | Measures the accuracy of the predictions. |

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govnih.gov For a molecule like this compound, a pharmacophore model would likely include:

One hydrogen bond donor (the amide N-H group).

One hydrogen bond acceptor (the carbonyl oxygen).

Two aromatic rings.

One hydrophobic feature (the benzodioxole methylene bridge).

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for other molecules that fit the model. nih.gov This process, known as virtual screening, is a powerful and cost-effective method for identifying novel chemical scaffolds that may have the desired biological activity. tandfonline.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govsemanticscholar.org In the context of drug design, MD simulations are invaluable for investigating the interaction between a ligand and its biological target, such as a protein. uzh.ch

Conformational Dynamics and Stability of Ligand-Target Complexes

After docking this compound into the active site of a target protein, an MD simulation can be performed to assess the stability of the resulting complex. nih.gov The simulation, often run for hundreds of nanoseconds, tracks the trajectory of every atom in the system. nih.gov

The stability of the complex is typically evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable complex will show a low and converging RMSD value, indicating that the ligand remains bound in a consistent pose. nih.gov The flexibility of different parts of the protein can be analyzed using the Root Mean Square Fluctuation (RMSF), which can highlight regions of the protein that are affected by ligand binding. mdpi.com

Furthermore, MD simulations provide detailed information about the specific intermolecular interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. By analyzing the simulation trajectory, one can determine the percentage of time specific interactions are maintained, offering a dynamic view of the binding event.

Table 4: Representative Output from a Hypothetical Molecular Dynamics Simulation of this compound Bound to a Target Protein

| Parameter | Result | Interpretation |

|---|---|---|

| Simulation Length | 100 ns | Standard duration for assessing complex stability. |

| Average Protein RMSD | 1.8 Å | Indicates the protein structure is stable during the simulation. |

| Average Ligand RMSD | 1.2 Å | Indicates the ligand remains stably bound in the active site. |

| Key Hydrogen Bonds | Amide N-H to Asp128; Carbonyl C=O to Arg85 | Identifies critical interactions for binding affinity. |

| Key Hydrophobic Interactions | Fluorobenzyl ring with Leu45, Val50 | Highlights the role of non-polar interactions in binding. |

Analysis of Binding Free Energies and Solvation Effects

In computational chemistry, the analysis of binding free energy is crucial for predicting the strength of the interaction between a ligand, such as this compound, and a biological target, typically a protein. This calculation helps determine the stability of the ligand-protein complex. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) are commonly employed. These simulations calculate the energy changes as the compound binds to its target, providing a quantitative measure of binding affinity.

In Silico ADMET Predictions (Excluding Observed In Vivo Data)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are computational models used to forecast the pharmacokinetic and toxicological properties of a compound. These predictions are vital in early-stage drug discovery to identify candidates with favorable profiles before undertaking expensive and time-consuming experimental studies. Various software platforms and web tools, such as SwissADME, pkCSM, and ProTox-II, are used to generate these predictions based on the molecule's chemical structure. uq.edu.aunih.govnih.gov

Predicted Absorption and Distribution Propensities

This subsection would focus on how the compound is predicted to be absorbed into the body and distributed to various tissues. Key predicted parameters would include:

Gastrointestinal (GI) Absorption: Models predict the likelihood of the compound being absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Permeation: Predictions would indicate whether the molecule is likely to cross the protective barrier of the brain. This is often visualized using models like the BOILED-Egg plot, which assesses molecules based on their lipophilicity and polarity. nih.gov

P-glycoprotein (P-gp) Substrate Prediction: This determines if the compound is likely to be actively transported out of cells by the P-gp efflux pump, which can limit its absorption and distribution to target sites.

Plasma Protein Binding (PPB): Predictions would estimate the extent to which the compound binds to proteins in the blood, which affects its availability to exert a therapeutic effect.

A data table for this section would typically present these parameters with qualitative (e.g., High/Low) or quantitative (e.g., percentage, permeability coefficient) predictions.

Predicted Metabolic Stability and Enzyme Interactions

This area of prediction assesses how the compound might be broken down by the body's metabolic processes, primarily by enzymes in the liver. Key predictions include:

Cytochrome P450 (CYP) Inhibition: Models predict whether the compound is likely to inhibit major CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Inhibition of these enzymes can lead to drug-drug interactions.

CYP Substrate Prediction: This determines which, if any, CYP enzymes are likely to metabolize the compound.

Metabolic Stability: Predictions would estimate how quickly the compound is likely to be cleared by metabolic processes. This is often related to the predicted intrinsic clearance of the compound.

A data table here would list the major CYP enzymes and indicate whether this compound is predicted to be an inhibitor or a substrate for each.

Predicted Excretion Pathway Characteristics

This subsection would provide computational estimates of how the compound is likely to be eliminated from the body. While direct prediction of excretion pathways (e.g., renal vs. biliary) is complex, related parameters are often used as surrogates:

Renal Organic Cation Transporter 2 (OCT2) Substrate Prediction: This would indicate a potential for active secretion into the urine via the kidneys.

Solubility: Predicted aqueous solubility is a key factor, as poor solubility can limit renal clearance.

A summary table would typically provide a predicted value for total clearance (in units like mL/min/kg) and indicate the likelihood of interaction with key renal transporters.

Future Directions and Conceptual Therapeutic Potential Non Clinical

Opportunities for Lead Optimization and Preclinical Development in Specific Disease Areas

The journey of a compound from initial discovery to a viable drug candidate is paved with meticulous lead optimization. patsnap.com This process involves iterative modifications to the lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties. patsnap.com For N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzamide, a number of avenues for lead optimization can be conceptualized based on the known activities of benzamide (B126) and benzodioxole derivatives.

Benzamide derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govwalshmedicalmedia.com The 3-fluoro substitution on the benzamide ring is a strategic modification known to influence the compound's metabolic stability and binding affinity to target proteins. Lead optimization strategies could involve the synthesis of analogues with varying substitution patterns on the fluorobenzamide ring to fine-tune its biological activity. nih.gov

The 1,3-benzodioxole (B145889) moiety, a common scaffold in natural products and synthetic drugs, is associated with a range of biological effects, including anticancer and neuroprotective properties. chemicalbook.comnajah.edu Structural modifications to the benzodioxole ring system, such as the introduction of additional substituents, could be explored to enhance target engagement and specificity. nih.gov Furthermore, the methylene (B1212753) linker connecting the two aromatic rings could be altered in terms of length or rigidity to optimize the compound's conformational properties for improved interaction with biological targets.

Preclinical development of optimized analogues of this compound could be envisioned in several disease areas. Given the established anticancer properties of both benzamide and benzodioxole derivatives, oncology represents a primary area of interest. nih.govnajah.edu Studies have shown that certain benzamide derivatives can act as tubulin inhibitors, arresting the cell cycle and inducing apoptosis in cancer cells. nih.gov Similarly, benzodioxole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. najah.edu

Another potential therapeutic area is in the treatment of neurological disorders. The benzodioxole scaffold is present in compounds with known psychoactive and neuroprotective effects. chemicalbook.com By analogy, derivatives of this compound could be investigated for their potential to modulate neurological pathways implicated in diseases such as Alzheimer's or Parkinson's. The following table summarizes potential lead optimization strategies and target disease areas.

| Structural Moiety | Potential Optimization Strategies | Target Disease Areas |

| 3-Fluorobenzamide | Varying substitution patterns on the aromatic ring | Cancer, Inflammatory Disorders, Infectious Diseases |

| 1,3-Benzodioxole | Introduction of additional substituents on the ring | Cancer, Neurological Disorders |

| Methylene Linker | Altering length and rigidity | To be determined based on primary activity |

Potential for this compound as a Novel Biological Probe or Research Tool

Beyond its therapeutic potential, this compound and its derivatives could serve as valuable biological probes to investigate cellular processes and disease mechanisms. A biological probe is a molecule used to study and visualize biological systems. The fluorinated benzamide moiety, for instance, could be adapted for use in fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy, a powerful technique for studying drug-protein interactions and in vivo drug metabolism.

Furthermore, the benzodioxole ring system can be chemically modified to incorporate fluorescent tags or photoaffinity labels. Such modifications would enable the visualization of the compound's subcellular localization and the identification of its molecular targets through techniques like fluorescence microscopy and photoaffinity labeling-based proteomics. The development of such probes derived from this compound could provide novel insights into the biological pathways modulated by this class of compounds.

Integration with Emerging Technologies in Chemical Discovery and Biological Understanding

The future of drug discovery is increasingly intertwined with emerging technologies such as artificial intelligence (AI) and organoid models. nih.govazolifesciences.com These technologies offer unprecedented opportunities to accelerate the discovery and development of new therapeutic agents.

Artificial Intelligence in Drug Design:

AI and machine learning algorithms can be employed to predict the biological activities and pharmacokinetic properties of virtual libraries of this compound analogues. axxam.com Generative AI models can even design novel molecular structures with optimized properties, guiding synthetic chemistry efforts toward the most promising candidates. oxfordglobal.com This in silico approach can significantly reduce the time and resources required for the initial stages of drug discovery. nih.gov AI can also be used to analyze large datasets from high-throughput screening and "omics" studies to identify potential biological targets for this class of compounds.

Organoid Models for Preclinical Testing:

Organoids are three-dimensional cell cultures that mimic the structure and function of human organs, providing a more physiologically relevant model for preclinical drug testing compared to traditional 2D cell cultures. stemcell.comnih.gov Patient-derived organoids can be used to assess the efficacy and toxicity of this compound derivatives in a personalized medicine context. researchgate.net For example, tumor organoids from cancer patients could be used to screen for sensitivity to a library of these compounds, helping to identify potential responders for future clinical trials. Organoid models of various organs can also provide valuable information on the compound's potential off-target effects and toxicity profile. nih.gov

| Emerging Technology | Application in the Study of this compound |

| Artificial Intelligence (AI) | Prediction of biological activity, design of novel analogues, target identification |

| Organoid Models | Preclinical efficacy and toxicity testing, personalized medicine applications |

Unaddressed Challenges and Future Research Avenues in Benzamide Chemistry and Benzodioxole-Containing Compounds

Despite the significant progress in the fields of benzamide and benzodioxole chemistry, several challenges and unanswered questions remain, which represent exciting avenues for future research.

A key challenge in the development of benzamide-based therapeutics is achieving high target selectivity to minimize off-target effects. nih.gov Future research should focus on the design of more specific benzamide derivatives through a deeper understanding of their structure-activity relationships. mdpi.com The development of novel synthetic methodologies for the efficient and diverse functionalization of the benzamide scaffold is also an important area of investigation. researchgate.net

For benzodioxole-containing compounds, a major area of future research is the elucidation of their mechanisms of action. nih.gov While many benzodioxole derivatives exhibit potent biological activities, their precise molecular targets are often unknown. najah.edu The use of chemoproteomics and other target identification technologies will be crucial in unraveling the complex pharmacology of this class of compounds. Additionally, the metabolic fate of the benzodioxole moiety and its potential to form reactive metabolites is an area that warrants further investigation to ensure the safety of these compounds. chemicalbook.com

Q & A

Q. What are the recommended synthetic routes for N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a benzodioxole-containing amine with a fluorobenzoyl chloride derivative. A general procedure for analogous fluorobenzamides involves:

- Reacting N-(3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)-2/3-fluorobenzamide with substituted piperazine derivatives under basic conditions (e.g., NaHCO₃) in polar aprotic solvents like DMF or THF .

- Purification via column chromatography or recrystallization to achieve >95% purity, as validated by HPLC or NMR .

Optimization Tips: - Vary stoichiometry of reactants (1:1 to 1:1.2 molar ratios) to maximize yield.

- Test solvent systems (e.g., DMF vs. THF) and reaction temperatures (25–60°C) to minimize side products.

Q. How is the structural characterization of this compound performed using crystallographic and spectroscopic methods?

Methodological Answer:

- X-ray Crystallography: Single-crystal diffraction data collected at 100–150 K using synchrotron radiation or Mo-Kα sources. Refinement via SHELXL (SHELX suite) for precise bond-length/angle determination and hydrogen-bonding network analysis .

- Spectroscopy:

- ¹H/¹³C NMR: Assign peaks using DEPT-135 and 2D experiments (COSY, HSQC) to resolve aromatic and methylene protons.

- FT-IR: Confirm amide C=O stretch (~1650–1680 cm⁻¹) and benzodioxole C-O-C vibrations (~1250 cm⁻¹).

- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What enzymatic assays are used to evaluate its ALDH2 activation efficacy?

Methodological Answer:

- ALDH2 Activity Assay:

- Incubate recombinant human ALDH2 with substrate (e.g., acetaldehyde) and NAD⁺ in phosphate buffer (pH 7.4).

- Measure NADH production at 340 nm over 30 minutes using a spectrophotometer.

- Compare kinetic parameters (Vmax, Km) with/without the compound (10–100 µM) to calculate activation fold .

- Controls: Include Alda-1 (a known ALDH2 activator) as a positive control and DMSO as a vehicle control.

Advanced Research Questions

Q. How to design in vivo studies to assess neuroprotective effects in models like cardiac arrest?

Methodological Answer:

- Swine Cardiac Arrest Model:

- Induce ventricular fibrillation (VF) via transthoracic shock. After 8 minutes of untreated VF, administer CPR and epinephrine.

- Administer This compound (1–5 mg/kg IV) post-resuscitation.

- Assess outcomes:

- Cardiac: Ejection fraction via echocardiography.

- Neurological: Neurological deficit scores (NDS) and histopathology for neuronal apoptosis .

- Statistical Power: Use ≥6 animals/group to detect 20% improvement in survival rates (α=0.05, power=80%).

Q. How to conduct structure-activity relationship (SAR) studies by modifying substituents on the benzodioxole and benzamide moieties?

Methodological Answer:

- Substituent Variations:

- Benzodioxole Ring: Replace methylenedioxy with methoxy or halogens to study steric/electronic effects.

- Benzamide Moiety: Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4-position to enhance electrophilicity .

- Biological Testing:

- Screen analogs for ALDH2 activation (enzymatic assays) and cytotoxicity (MTT assay in HepG2 cells).

- Prioritize compounds with >2-fold activation and IC50 > 100 µM (non-toxic).

Q. How to address discrepancies in bioactivity data across different experimental models?

Methodological Answer:

- Potential Sources of Contradiction:

- Purity: Verify compound purity (>98%) via HPLC and elemental analysis; impurities >2% may skew results .

- Species Differences: Compare ALDH2 sequences (human vs. rodent) for conserved binding residues.

- Dosage Regimens: Optimize dosing frequency (e.g., single vs. multiple doses) in pharmacokinetic studies.

- Resolution Strategies:

- Validate findings in orthogonal assays (e.g., in vitro enzymatic vs. cellular ROS-scavenging assays).

- Use isogenic cell lines or ALDH2-knockout models to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.